molecular formula C8H10F2O2 B2972462 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2503206-97-9

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2972462
CAS No.: 2503206-97-9
M. Wt: 176.163
InChI Key: DHRFNXPSVZADQP-UHFFFAOYSA-N
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Description

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more technical details, you can refer to the Sigma-Aldrich product page .

Mechanism of Action

Mode of Action

The mode of action of 3-(2,2-Difluoroethyl)bicyclo[11It has been reported that the compound can undergo decarboxylative coupling via a photoredox mechanism . This suggests that the compound may interact with its targets through a radical-based mechanism, leading to changes in the target molecules.

Biochemical Pathways

The compound’s ability to undergo decarboxylative coupling suggests that it may influence pathways involving radical species .

Preparation Methods

The synthesis of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The unique combination of the bicyclo[1.1.1]pentane core and the difluoroethyl group in this compound provides it with distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(2,2-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-5(10)1-7-2-8(3-7,4-7)6(11)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRFNXPSVZADQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503206-97-9
Record name 3-(2,2-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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